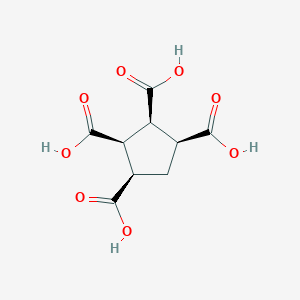

Cyclopentane-1,2,3,4-tetracarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSVXXBNNCUXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958404 | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-52-5, 3786-91-2 | |

| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the synthesis.

Introduction

This compound and its derivatives are of significant interest due to their utility as scaffolds in the design of novel therapeutic agents and as monomers in the synthesis of advanced polymers. The rigid, yet conformationally adaptable, cyclopentane core, adorned with four carboxylic acid groups, offers multiple points for chemical modification, making it a valuable component in the construction of complex molecular architectures. This guide focuses on a widely employed and efficient multi-step synthesis commencing with the Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound is a three-step process:

-

Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride in a [4+2] cycloaddition to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, favoring the formation of the endo isomer under kinetic control.[1][2]

-

Ozonolysis: The double bond in the norbornene intermediate is cleaved using ozone (O₃).

-

Oxidative Work-up: The resulting ozonide is then subjected to an oxidative work-up, typically with hydrogen peroxide, to yield the final product, this compound.

The stereochemistry of the final product is dictated by the initial endo configuration of the Diels-Alder adduct, leading predominantly to the cis,cis,cis,cis-isomer of this compound.

Reaction Pathway Diagram

References

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Structure, Stereoisomerism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile polycarboxylic scaffold, presents a complex stereochemical landscape with significant implications for its application in materials science and drug discovery. This technical guide provides a comprehensive overview of the structure, stereoisomers, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a discussion of its emerging relevance in drug development, particularly as a potential scaffold for inhibitors of the NaV1.7 sodium channel, a key target in pain therapeutics.

Core Structure and Physicochemical Properties

This compound (CPTA) is a cyclic aliphatic compound characterized by a five-membered carbon ring substituted with four carboxylic acid groups on adjacent carbons. Its chemical formula is C₉H₁₀O₈, with a molecular weight of 246.17 g/mol .[1] The molecule's properties are largely dictated by the presence of these four acidic functional groups, which can engage in a variety of chemical reactions, including esterification, amidation, and anhydride formation.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₈ | [1] |

| Molecular Weight | 246.17 g/mol | [1] |

| Melting Point | ~192 °C | [2] |

| Boiling Point (Predicted) | 495.6 ± 45.0 °C | [3] |

| Density (Predicted) | 1.787 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.44 ± 0.70 | |

| Solubility | Low in water; soluble in methanol and dimethylformamide. | [3] |

Stereoisomerism: A Detailed Analysis

The presence of four chiral centers on the cyclopentane ring gives rise to a number of stereoisomers. The relative orientation (cis or trans) of the four carboxylic acid groups determines the overall symmetry and chirality of each isomer. These stereoisomers can be classified into enantiomeric pairs (chiral, non-superimposable mirror images) and meso compounds (achiral, possessing an internal plane of symmetry).

Based on the possible arrangements of the four substituents, there are eight possible stereoisomers: four pairs of enantiomers and two meso compounds.

Diagram of Stereoisomer Generation Logic

Caption: Logical flow from possible substituent configurations to the resulting stereoisomers.

Table 2: Stereoisomers of this compound

| Stereoisomer | IUPAC Name | Chirality | Key Features |

| Isomer 1 (all-cis) | (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | Meso | Possesses a plane of symmetry. |

| Isomer 2 | (1R,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 3. |

| Isomer 3 | (1S,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 2. |

| Isomer 4 | (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | Meso | Possesses a plane of symmetry. |

| Isomer 5 | (1R,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 6. |

| Isomer 6 | (1S,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 5. |

| Isomer 7 | (1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 8. |

| Isomer 8 | (1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | Chiral | Enantiomer of Isomer 7. |

Note: The specific IUPAC names for all stereoisomers are systematically derived but may not all be explicitly found in the literature.

One particularly discussed chiral stereoisomer is (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid.[4] This isomer is notable for having no plane of symmetry, resulting in five distinct signals in its ¹³C-NMR spectrum.[4] The arrangement of its carboxylic acid groups also allows for the formation of a bis-anhydride.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ozonolysis of 5-norbornene-2,3-dicarboxylic acid anhydride, which is itself prepared via a Diels-Alder reaction between maleic anhydride and cyclopentadiene.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic acid anhydride

-

Dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate in a reactor.

-

Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise at a low temperature, maintaining the reaction temperature at -10°C.

-

Continue the reaction until the precipitation of white crystals is complete after the addition of cyclopentadiene.

-

Filter the white solid product and dry it under a vacuum.

Step 2: Synthesis of this compound

-

Place 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a bubble reactor.

-

Add 800.00 g of acetic acid and 160.00 g of distilled water to dissolve the anhydride.

-

At a low temperature (controlled at 0°C), continuously feed ozone gas into the bottom of the reactor.

-

Monitor the reaction by TLC. After approximately 6 hours, when the starting material is completely consumed, stop the reaction. The resulting crude product is this compound.

Separation of Stereoisomers

Relevance in Drug Development: Targeting the NaV1.7 Sodium Channel

Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[5] NaV1.7 is a key player in pain signaling and is predominantly expressed in peripheral sensory neurons.[6][7]

The NaV1.7 channel acts as a threshold channel, amplifying small subthreshold depolarizations in nociceptive neurons.[8][9] This amplification is crucial for setting the threshold for action potential generation and the subsequent transmission of pain signals to the central nervous system.[8][10]

Diagram of NaV1.7 Signaling Pathway in Pain Perception

Caption: Simplified signaling pathway of pain perception mediated by the NaV1.7 channel.

Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[7] This makes NaV1.7 a highly attractive target for the development of novel analgesics.[11] The rigid, three-dimensional structure of this compound and its stereoisomers provides a unique scaffold for designing selective inhibitors that can bind to specific sites on the NaV1.7 channel, potentially offering a new class of non-opioid pain therapeutics.

Conclusion

This compound is a molecule of significant interest due to its complex stereochemistry and its potential as a versatile building block in both materials science and medicinal chemistry. A thorough understanding of its various stereoisomers and their distinct properties is crucial for harnessing its full potential. The recent identification of cyclopentane-based molecules as inhibitors of the NaV1.7 channel opens up exciting new avenues for the development of targeted pain therapies. Further research into the synthesis, separation, and biological evaluation of the individual stereoisomers of this compound is warranted to explore their therapeutic utility.

References

- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 2. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID | 3786-91-2 [chemicalbook.com]

- 3. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID CAS#: 3724-52-5 [amp.chemicalbook.com]

- 4. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

- 5. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]

- 6. physoc.org [physoc.org]

- 7. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid is a polycarboxylic acid characterized by a cyclopentane core bearing four carboxyl functional groups. This unique structure imparts a high degree of reactivity, making it a valuable building block in various chemical syntheses. Its rigid, non-planar cyclopentane ring and multiple reactive sites are key to its utility in creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its current and potential applications, particularly in materials science and as a scaffold in organic synthesis.

Physical and Chemical Properties

This compound is a white, crystalline solid. The presence of four carboxylic acid groups dictates its physical properties, such as a high melting point and its solubility profile. While it exhibits low solubility in water, it is soluble in organic solvents like ethanol and dimethylformamide.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₈ | [1][2][3][4][5] |

| Molecular Weight | 246.17 g/mol | [1][2][3][4][5][6] |

| Melting Point | 192 °C | [1][2][4] |

| ~179 °C (decomposes) | [7] | |

| Boiling Point | 495.6 °C at 760 mmHg | [2] |

| 349.17 °C (rough estimate) | [1][4] | |

| Density | 1.4898 g/cm³ (rough estimate) | [1][4] |

| 1.787 ± 0.06 g/cm³ (predicted) | [7] | |

| pKa (predicted) | 3.44 ± 0.70 | [1][4] |

| Solubility | Low in water; Soluble in ethanol, dimethylformamide; Almost transparent in methanol | [1][7] |

Spectral Data

For cis,cis,cis,cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride:

-

¹H NMR (150 MHz, CDCl₃): δ 2.68–2.73, 3.68–3.77 (q, 2H, –CH₂), 3.97–4.0 (d, 2H, –HC=O), 4.26–4.30 (t, 2H, –HC=O).[6]

-

¹³C NMR (150 MHz, CDCl₃): δ 25.92, 55.05–58.75, 169.34–171.49.[6]

It is important to note that the chemical shifts for the tetracarboxylic acid itself will differ, particularly for the protons and carbons of the carboxylic acid groups.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process starting from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.[8]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride

This step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

-

Materials:

-

Maleic anhydride (1.00 mol, 98.00 g)

-

Cyclopentadiene (1.10 mol, 72.71 g)

-

Ethyl acetate (300.00 g)

-

-

Procedure:

-

Dissolve maleic anhydride in ethyl acetate in a reactor.

-

Slowly add cyclopentadiene dropwise at a controlled low temperature (e.g., -10°C).[2]

-

During the addition, a white crystalline product will precipitate.

-

After the addition is complete, the reaction is considered finished.

-

The solid product is collected by filtration and dried under a vacuum.

-

-

Expected Yield: 93-96%[1]

Step 2: Synthesis of this compound

The intermediate, 5-norbornene-2,3-dicarboxylic anhydride, is then subjected to ozonolysis followed by oxidative workup.

-

Materials:

-

5-Norbornene-2,3-dicarboxylic anhydride (0.96 mol, 157.60 g)

-

Acetic acid (800.00 g)

-

Distilled water (160.00 g)

-

Ozone (gas)

-

Hydrogen peroxide (for oxidative workup)

-

-

Procedure:

-

Dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of acetic acid and distilled water in a bubble reactor.

-

Cool the solution to a low temperature (e.g., 0°C).[2]

-

Continuously bubble ozone gas through the solution from the bottom of the reactor.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 6 hours).[2]

-

The crude product from this step is then subjected to an oxidative workup with hydrogen peroxide to yield this compound.[9]

-

Step 3: Purification

Purification of the final product is critical, especially for applications like the synthesis of metal-organic frameworks (MOFs) where high purity is required.[1] Recrystallization is a common method for purifying solid organic compounds.

-

General Recrystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is one in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under a vacuum.

-

Applications

The primary application of this compound lies in its role as a versatile building block in organic and materials chemistry.

Metal-Organic Frameworks (MOFs)

As a polycarboxylic acid, it is extensively used as an organic linker in the synthesis of MOFs.[1] The carboxylate groups coordinate with metal ions to form robust, porous, three-dimensional structures. The non-planar and flexible nature of the cyclopentane ring can influence the resulting framework's topology.[1] These MOFs are being investigated for various applications, including:

-

Energy Storage: Cobalt-based MOFs using this linker have shown promise as electrode materials for hybrid supercapacitors.

-

Gas Storage and Separation

-

Catalysis

Polymer Chemistry

This compound, typically in its dianhydride form, is a valuable monomer for the synthesis of high-performance polymers like polyimides.[1] The incorporation of the alicyclic cyclopentane unit into the polymer backbone can enhance properties such as solubility and processing characteristics.[1]

Drug Development and Biological Activity

Currently, there is limited information on the direct biological activity or involvement in signaling pathways of this compound. However, its use as a scaffold for creating more complex molecules suggests potential in drug development. For instance, it has been explored as a core for peptide-mediated drug delivery systems for fluoroquinolone antibiotics. The general class of polycarboxylic acids has been investigated for a range of biological activities, but specific data for this compound is lacking. The biomedical applications of MOFs synthesized with this linker, such as for drug delivery, are an emerging area of research.[10][11]

Logical Relationships

The synthesis of this compound and its subsequent use as a linker in MOF formation can be represented as a logical progression.

Caption: Logical flow from starting materials to final applications.

Conclusion

This compound is a multifaceted compound with significant potential in materials science and as a scaffold in organic synthesis. While its direct biological applications are not yet well-defined, its utility in creating functional materials like MOFs opens avenues for indirect biomedical applications. Further research into its biological properties and the development of more detailed and optimized experimental protocols will undoubtedly expand its utility for researchers, scientists, and professionals in drug development.

References

- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 2. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and biological activity of some esters of the N-acetylglucosaminyl aglycone and of the aglycone of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID(3786-91-2) 13C NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Applications of Metal–Organic Frameworks Revisited - PMC [pmc.ncbi.nlm.nih.gov]

literature review on cyclopentane-1,2,3,4-tetracarboxylic acid

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid

Introduction

This compound (CPTA) is a polycyclic carboxylic acid characterized by a five-membered aliphatic ring substituted with four carboxyl groups. This unique structure, particularly the flexibility of the cyclopentane ring and the potential for various stereoisomers, makes it a significant molecule in several fields of chemistry and materials science.[1][2] Its primary importance lies in its function as a versatile building block, or scaffold, for constructing larger, more complex molecular architectures.[1] The four carboxylic acid groups serve as reactive sites for a wide range of chemical transformations, including esterification, amidation, and anhydride formation.[1] This multifunctionality is pivotal for its application in the synthesis of high-performance polymers like polyimides and as an organic linker in the creation of metal-organic frameworks (MOFs) and coordination polymers.[1][3]

Physicochemical Properties

The properties of this compound are crucial for its application in various synthetic procedures. The cis,cis,cis,cis-isomer is a colorless crystalline solid with low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.[4] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₈ | [4][5][6] |

| Molecular Weight | 246.17 g/mol | [4][5][6] |

| Melting Point | 192 °C | [4][7] |

| Boiling Point (est.) | 349.17 - 495.6 °C at 760 mmHg | [4][7] |

| Density (est.) | 1.4898 g/cm³ | [4] |

| XLogP3-AA | -1.5 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

| Topological Polar Surface Area | 149 Ų | [5] |

| CAS Number | 3786-91-2 (for cis,cis,cis,cis-isomer) | [4][5][6] |

Synthesis and Experimental Protocols

A common and effective method for synthesizing CPTA, or more directly its dianhydride, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[3] The dianhydride can then be hydrolyzed to yield the tetracarboxylic acid.

Experimental Protocol: Synthesis of this compound Dianhydride[3]

This protocol is adapted from a patented synthesis method.[3]

Step 1: Diels-Alder Reaction to form 5-Norbornene-2,3-dicarboxylic acid anhydride

-

Materials: 98.00g (1.00 mol) of maleic anhydride, 300.00g of ethyl acetate, 72.71g (1.10 mol) of cyclopentadiene.

-

Procedure: a. Dissolve the maleic anhydride in ethyl acetate within a reactor. b. Cool the solution to a low temperature (controlled between -10°C and 0°C). c. Slowly add cyclopentadiene dropwise to the solution. A white crystalline precipitate will form during the addition. d. Once the addition is complete, continue the reaction until completion. e. Isolate the white solid product by filtration and dry under a vacuum.

-

Yield: Approximately 156.35g to 157.60g of 5-norbornene-2,3-dicarboxylic acid anhydride (95.24% to 96.10% yield).[3]

Step 2: Ozonolysis and Oxidation to form this compound

-

Materials: 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride, 800.00g of acetic acid, 160.00g of distilled water, ozone gas, hydrogen peroxide.

-

Procedure: a. Dissolve the anhydride from Step 1 in acetic acid and distilled water in a bubble reactor. b. Cool the solution to 0°C. c. Continuously feed ozone gas into the bottom of the reactor for approximately 6 hours, maintaining the temperature at 0°C. d. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. e. Following ozonolysis, perform an oxidation reaction using hydrogen peroxide to yield this compound. (Note: The source patent proceeds directly to the next step with the crude product).[3]

Step 3: Dehydration and Cyclization to form 1,2,3,4-Cyclopentane tetracarboxylic acid dianhydride

-

Materials: Crude this compound from Step 2, acetic anhydride (as a dehydrating agent).

-

Procedure: a. Add acetic anhydride to the crude product from the previous step. b. Heat the mixture to induce dehydration and ring-closing (cyclization). c. Upon completion, the target product, 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride, is synthesized.

Applications in Materials Science and Organic Synthesis

CPTA's structure makes it a valuable component in the development of advanced materials.

Polyimide Synthesis

CPTA, typically in its dianhydride form, is a key monomer for producing polyimides.[1][3] These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and strong mechanical properties.[1] The polymerization involves reacting the dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The non-planar, flexible nature of the cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides.[1]

References

- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]

- 2. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]

- 3. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]

- 4. chembk.com [chembk.com]

- 5. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

discovery and history of cyclopentane-1,2,3,4-tetracarboxylic acid

An In-depth Technical Guide on the Discovery and History of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyfunctional alicyclic compound, and its derivatives have garnered interest in various chemical fields, from polymer chemistry to materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key experimental protocols, and relevant physicochemical data. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and synthesis of polysubstituted cyclopentane rings.

Introduction

This compound is a notable organic compound characterized by a five-membered aliphatic ring structure bearing four carboxylic acid groups. The spatial arrangement of these functional groups allows for a variety of stereoisomers, each with unique properties and potential applications. The primary significance of this acid lies in its role as a versatile building block, or scaffold, in organic synthesis.[1] The multiple carboxylic acid functionalities serve as reactive sites for a range of chemical transformations, including esterification, amidation, and the formation of anhydrides, which are pivotal in the construction of more complex molecules.[1]

While the direct synthesis of this compound through the oxidation of a simple cyclopentane core presents a considerable challenge due to the high stability of C-H bonds, alternative synthetic routes have been developed.[1] One of the key applications of its dianhydride derivative is in the production of polyimide materials.[2] Polyimides synthesized from alicyclic tetracarboxylic dianhydrides, such as that of this compound, exhibit desirable properties including good mechanical strength, excellent heat resistance, high light transmittance, and stable chemical corrosion resistance.[2] These characteristics make them valuable in the manufacturing of electrical insulation materials, photosensitive materials, and alignment film materials for liquid crystal displays.[2]

History of Discovery

Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in readily available literature. Early research on alicyclic compounds in the late 19th and early 20th centuries by prominent chemists such as William Henry Perkin Jr., who was a pioneer in the synthesis of cyclic organic compounds, laid the groundwork for the synthesis of various ring structures. However, specific attribution for the first synthesis of this compound is not clearly established in the surveyed historical chemical literature.

Modern synthetic methods, particularly those detailed in patent literature, provide a clear pathway to this compound and its derivatives. A significant route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent oxidation and hydrolysis steps.[2] This method, while contemporary, is built upon the foundational principles of cycloaddition reactions first described by Otto Diels and Kurt Alder in 1928.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₈ | [2] |

| Molar Mass | 246.17 g/mol | [2] |

| Melting Point | 192 °C | [2] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [2] |

Experimental Protocols

A well-established method for the preparation of this compound involves a multi-step synthesis starting from maleic anhydride and cyclopentadiene. The following protocol is based on a method described for the synthesis of its dianhydride.[2]

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic Acid Anhydride (Diels-Alder Reaction)

-

Dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate in a reactor.

-

Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution at a low temperature, controlling the reaction temperature at approximately -10 °C.

-

During the addition, a white crystalline product will precipitate.

-

After the dropwise addition is complete, the reaction is considered finished.

-

Filter the precipitate and dry it under a vacuum to obtain 5-norbornene-2,3-dicarboxylic acid anhydride.

-

The expected yield is approximately 157.60 g (96.10%).

Step 2: Ozonolysis and Oxidation to form this compound

-

Place 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a bubble reactor.

-

Add 800.00 g of acetic acid and 160.00 g of distilled water to dissolve the anhydride.

-

Maintain a low temperature and continuously feed ozone gas into the bottom of the bubble reactor. Control the reaction temperature at 0 °C.

-

After approximately 6 hours of reaction, monitor the reaction completion using Thin Layer Chromatography (TLC) to ensure the starting material has been completely consumed.

-

The resulting crude product is an aqueous solution of this compound.

-

This solution can be further purified or used directly in the next step if the dianhydride is the target product. For the isolation of the acid, the solvent would be removed under reduced pressure, and the resulting solid would be purified by recrystallization.

Note: This protocol is adapted from a procedure for the synthesis of the dianhydride. The final step to obtain the pure acid would involve purification of the crude product from Step 2.

Visualizations

To better illustrate the synthetic pathway, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable polycarboxylic acid with significant applications, particularly in the synthesis of high-performance polymers. While the specific historical details of its initial discovery are not well-defined in accessible records, modern synthetic chemistry provides clear and efficient pathways for its preparation. The detailed experimental protocol and physicochemical data presented in this guide offer a solid foundation for researchers and professionals to explore the potential of this versatile compound in their respective fields. Future research may focus on elucidating the historical origins of this compound and exploring novel applications in areas such as drug delivery and the development of advanced functional materials.

References

theoretical and computational studies of cyclopentane-1,2,3,4-tetracarboxylic acid

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Theoretical and Computational Perspectives for Researchers and Drug Development Professionals

Abstract

This compound is a versatile organic compound with significant potential in materials science and drug development. Its rigid, polyfunctionalized cyclopentane core makes it an attractive building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and complex pharmaceutical agents. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside detailed experimental protocols and key characterization data. The document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this molecule.

Introduction

This compound, a polycyclic carboxylic acid, presents a unique stereochemical and functional group arrangement that has garnered interest in various scientific fields. The four carboxylic acid groups attached to the cyclopentane ring offer multiple reaction sites for derivatization, making it a valuable scaffold in organic synthesis.[1] Its utility as a linker in the formation of metal-organic frameworks (MOFs) has been explored, with applications in energy storage.[1] While extensive theoretical and computational studies on this specific molecule are not widely available in public literature, this guide consolidates the existing experimental data and provides a theoretical framework based on analogous compounds.

Theoretical and Computational Profile

A comprehensive theoretical understanding of a molecule's electronic structure, conformation, and reactivity is crucial for its application. While detailed Density Functional Theory (DFT) studies for this compound are not readily found in the literature, we can infer its properties from fundamental chemical principles and studies on analogous structures like cyclobutane-1,2,3,4-tetracarboxylic acid and cyclohexane-1,2,3,4-tetracarboxylic acid.

The cyclopentane ring is known for its puckered envelope and twist conformations, which help to alleviate torsional strain. The stereochemistry of the four carboxylic acid groups (all-cis, cis-trans isomers) will significantly dictate the overall molecular geometry and its ability to coordinate with metal centers or participate in hydrogen bonding networks. The electron-withdrawing nature of the carboxylic acid groups will influence the acidity of the protons and the reactivity of the cyclopentane ring itself.

Further computational studies are warranted to fully elucidate the conformational landscape, vibrational modes, and electronic properties of the various stereoisomers of this compound. Such studies would provide valuable insights for designing new materials and drugs.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₈ | [1] |

| Molecular Weight | 246.17 g/mol | [1] |

| CAS Number | 3786-91-2 (for cis,cis,cis,cis-isomer) | [1] |

| IUPAC Name | (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | [1] |

Table 2: Crystallographic Data for Bipyridine–this compound (1/1) Co-crystal

| Parameter | Value | Source |

| Formula | C₁₀H₈N₂·C₉H₁₀O₈ | [2] |

| Molecular Weight | 402.35 | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Not specified | [2] |

| a (Å) | 12.942 (3) | [2] |

| b (Å) | 25.118 (5) | [2] |

| c (Å) | 5.4353 (11) | [2] |

| Volume (ų) | 1766.8 (6) | [2] |

| Z | 4 | [2] |

| Temperature (K) | 293 | [2] |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (150 MHz, CDCl₃) | δ (ppm): 2.68–2.73, 3.68–3.77 (q, 2H, -CH₂), 3.97–4.0 (d, 2H, -HC=O), 4.26–4.30 (t, 2H, -HC=O) (for the acid chloride derivative) | [3] |

| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 25.92, 55.05–58.75, 169.34–171.49 (for the acid chloride derivative) | [3] |

| IR (KBr Wafer) | Characteristic broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹) | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding dianhydride, where the tetracarboxylic acid is a key intermediate.

Materials:

-

Maleic anhydride

-

Cyclopentadiene

-

Ethyl acetate

-

Formic acid or Acetic acid

-

Distilled water

-

Ozone source

-

Hydrogen peroxide

Procedure:

-

Diels-Alder Reaction:

-

In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.

-

Cool the solution to a low temperature (e.g., -10°C to 0°C).

-

Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.

-

A white precipitate of 5-norbornene-2,3-dicarboxylic anhydride will form.

-

After the addition is complete, filter the white solid and dry it under a vacuum.

-

-

Ozonolysis and Oxidation:

-

In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic anhydride (e.g., 157.60 g, 0.96 mol) in a mixture of acetic acid (800.00 g) and distilled water (160.00 g).

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Bubble ozone gas through the solution from the bottom of the reactor.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 6-7 hours).

-

After the reaction is complete, add hydrogen peroxide to the reaction mixture to oxidize the intermediate ozonide to the carboxylic acid. The exact amount and conditions for hydrogen peroxide addition should be optimized.

-

The resulting product is this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system would be one where the acid has high solubility at elevated temperatures and low solubility at room temperature.

-

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 150 MHz or higher). The sample is typically dissolved in a deuterated solvent such as CDCl₃ (for derivatives) or D₂O (for the acid, with appropriate pH adjustment).

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent. For the co-crystal with bipyridine, a solution of 2,2'-bipyridine in methanol was added to an aqueous solution of the tetracarboxylic acid, and the mixture was allowed to evaporate slowly.[2] Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to produce this compound dianhydride, which prominently features the tetracarboxylic acid as an intermediate.

References

spectral data analysis (NMR, IR, Mass Spec) of cyclopentane-1,2,3,4-tetracarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in organic synthesis and material science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | Broad Singlet | 4H | Carboxylic Acid Protons (-COOH) |

| 3.33-3.36 | Multiplet | 4H | Methine Protons (CH) |

| 2.03 | Multiplet | 2H | Methylene Protons (CH₂) |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carboxylic Acid Carbons (-COOH) |

| ~46 | Methine Carbons (CH) |

| ~28 | Methylene Carbon (CH₂) |

Table 3: IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1450 | Medium | C-H bend |

| ~1200 | Strong | C-O stretch |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry Analysis

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecular ion peak ([M]⁺) at m/z = 246 would likely be of low intensity. Key fragmentation pathways would involve the loss of water (H₂O), hydroxyl radicals (•OH), and carboxyl groups (•COOH).

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Predicted Fragment Ion | Possible Loss from Molecular Ion |

| 228 | [M - H₂O]⁺ | H₂O |

| 229 | [M - OH]⁺ | •OH |

| 201 | [M - COOH]⁺ | •COOH |

| 183 | [M - COOH - H₂O]⁺ | •COOH and H₂O |

| 156 | [M - 2*COOH]⁺ | 2 x •COOH |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Proton decoupling: Broadband decoupling is applied to obtain singlet peaks for all carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for ESI): The sample is dissolved in a suitable solvent mixture, such as water:acetonitrile (1:1), to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Parameters (Negative Ion Mode ESI):

-

Ionization mode: ESI negative

-

Capillary voltage: -3.5 kV

-

Nebulizer pressure: 30 psi

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 300 °C

-

Mass range: m/z 50-500

-

Visualizations

The following diagrams illustrate the relationships between the analytical techniques and the structural information they provide for cyclopentane-1,2,3,4-tetracarboxylic acid.

Caption: Workflow of Spectral Analysis for Structural Elucidation.

Caption: NMR Signal Assignments for the Target Molecule.

Caption: Key IR Vibrational Modes and Their Regions.

An In-depth Technical Guide to the Safety and Handling of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile polycarboxylic acid scaffold used in organic synthesis and materials science. The following sections detail its physical and chemical properties, hazard classifications, safe handling procedures, and experimental protocols.

Chemical and Physical Properties

This compound is a crystalline solid. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₈ | [1] |

| Molecular Weight | 246.17 g/mol | [1] |

| Appearance | Colorless crystalline solid | |

| Melting Point | 192 °C | |

| Boiling Point | 349.17 °C (rough estimate) | |

| Density | 1.4898 (rough estimate) | |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | |

| pKa | 3.44 ± 0.70 (Predicted) |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The aggregated GHS classifications from multiple sources indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[1].

| Hazard Class | GHS Classification | Source |

| Acute Toxicity, Oral | H301: Toxic if swallowed (Danger) | [1] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin (Danger) | [1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage (Danger) | [1] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled (Danger) | [1] |

Hazard Statements (H-phrases):

-

H301: Toxic if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H331: Toxic if inhaled.[1]

Precautionary Statements (P-phrases):

A comprehensive set of precautionary statements should be followed when handling this compound. Key statements include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Lab coat or other protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face particle respirator (type N100, US) or type P3 (EN 143) respirator cartridges are recommended.[2] |

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be cool and shaded.

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the spilled material and dispose of it as hazardous waste.

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

While specific, detailed protocols for every application of this compound are not available in a centralized manner, the following sections provide a general framework for its synthesis and use in the laboratory.

Synthesis of this compound

A common route to this acid is through the oxidation of an intermediate, which is itself formed from a Diels-Alder reaction. The following is a generalized procedure based on the synthesis of the corresponding dianhydride:

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic anhydride (Intermediate)

-

In a reaction vessel, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

-

Slowly add cyclopentadiene dropwise at a low temperature (e.g., -10°C to 0°C).

-

A white crystalline precipitate of 5-norbornene-2,3-dicarboxylic anhydride will form.

-

After the addition is complete, filter the solid product and dry it under a vacuum.

Step 2: Oxidative Cleavage to form this compound

-

Dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of acetic acid and distilled water in a suitable reactor (e.g., a bubble reactor).

-

Cool the solution to a low temperature (e.g., 0°C to 10°C).

-

Bubble ozone gas through the solution for several hours until the starting material is consumed (monitor by TLC).

-

The resulting crude product is an aqueous solution of this compound. This can be further purified or used directly in the next step.

Purification

Common purification techniques for polycarboxylic acids like this one include:

-

Recrystallization: Dissolve the crude acid in a hot solvent in which it has high solubility and low solubility at room temperature. Allow the solution to cool slowly to form pure crystals, while impurities remain in the mother liquor.

-

Filtration: Used to separate the solid acid from a liquid phase.

-

Chromatography: Can be employed for high-purity applications.

Use in Metal-Organic Framework (MOF) Synthesis

This compound is used as an organic linker in the synthesis of MOFs. A general hydrothermal synthesis procedure is as follows:

-

In a reaction vessel, combine this compound, a metal salt (e.g., MnCl₂ or CdCl₂), and a co-ligand (e.g., 2,2'-bipyridine or 1,10-phenanthroline) in a suitable solvent system (often a mixture of water and an organic solvent like DMF or ethanol).

-

Seal the vessel and heat it in an oven at a specific temperature for a defined period (e.g., 120-180°C for 1-3 days).

-

After cooling to room temperature, crystals of the MOF are collected by filtration, washed with the solvent, and dried.

Visualizations

General Laboratory Workflow for Handling this compound

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Logical Relationship of Safety Precautions

Caption: The hierarchy of controls applied to mitigate risks associated with this compound.

Biological Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-cyclopentanetetracarboxylic acid | CAS#:3786-91-2 | Chemsrc [chemsrc.com]

- 3. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopentane-1,2,3,4-tetracarboxylic dianhydride in the synthesis of high-performance polyimides. The inclusion of this alicyclic monomer can lead to polyimides with improved solubility and optical transparency compared to their fully aromatic counterparts, making them suitable for a variety of advanced applications.

Cyclopentane-1,2,3,4-tetracarboxylic acid, typically used in its dianhydride form, serves as a key building block in the creation of polyimides.[1] The non-planar, flexible nature of the cyclopentane ring in the polymer backbone can enhance the solubility and processing characteristics of the resulting polyimides.[1] Polyimides synthesized from alicyclic dianhydrides often exhibit superior optical transparency and solubility when compared to those made from aromatic dianhydrides.[2][3] However, this can sometimes be accompanied by a decrease in thermomechanical properties.[2][3]

Data Presentation

The following tables summarize the thermal properties of polyimides synthesized from a structurally similar alicyclic tetracarboxylic dianhydride, cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), with various aromatic diamines. This data provides a strong indication of the properties that can be expected for polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic dianhydride.

Table 1: Thermal Properties of Polyimide Films Derived from CpODA via Thermal Imidization [1][4]

| Diamine | 5% Weight Loss Temp. (T₅, °C) | Decomposition Temp. (Tₑ, °C) | Glass Transition Temp. (T₉, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |

| 3,4'-DDE | 467 | 483 | 333 | 57 |

| 4,4'-DDE | 468 | 488 | 354 | 49 |

Table 2: Thermal Properties of Polyimide Films Derived from CpODA via Combined Chemical and Thermal Imidization [1][4]

| Diamine | 5% Weight Loss Temp. (T₅, °C) | Decomposition Temp. (Tₑ, °C) | Glass Transition Temp. (T₉, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |

| 3,4'-DDE | 471 | 501 | 335 | 45 |

| 4,4'-DDE | 475 | 499 | 354 | 43 |

Table 3: Thermal Properties of Polyimide Films Derived from CpODA via Chemical Imidization [1][4]

| Diamine | 5% Weight Loss Temp. (T₅, °C) | Decomposition Temp. (Tₑ, °C) | Glass Transition Temp. (T₉, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |

| 3,4'-DDE | 470 | 497 | 334 | 46 |

| 4,4'-DDE | 473 | 498 | 355 | 44 |

Experimental Protocols

The following is a general and detailed two-step protocol for the synthesis of polyimides using cyclopentane-1,2,3,4-tetracarboxylic dianhydride and an aromatic diamine. This process involves the initial formation of a poly(amic acid) (PAA) precursor, followed by either thermal or chemical imidization to yield the final polyimide.

Part 1: Synthesis of Poly(amic acid) (PAA)

-

Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a specific molar amount of the chosen aromatic diamine and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). The amount of solvent should be calculated to achieve a final polymer concentration of 15-20 wt%.

-

Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.

-

Addition of Dianhydride: Gradually add an equimolar amount of cyclopentane-1,2,3,4-tetracarboxylic dianhydride to the stirred diamine solution.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The successful synthesis of the PAA can be confirmed by monitoring the solution's viscosity.

Part 2: Imidization and Film Formation

The conversion of the poly(amic acid) to polyimide can be achieved through thermal or chemical imidization.

-

Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a film of uniform thickness.

-

Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80°C for 2-4 hours to slowly remove the solvent.

-

Curing: Subject the dried PAA film to a staged heating program in a vacuum or nitrogen-purged oven. A typical heating cycle is:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

350°C for 30 minutes

-

-

Cooling and Removal: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass substrate.

-

Agent Preparation: Prepare a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine or triethylamine, typically in a 1:1 molar ratio.

-

Addition: Cool the poly(amic acid) solution in an ice bath and slowly add the dehydrating agent mixture. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the PAA, and the amount of catalyst should be equimolar to the repeating unit.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide may precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent like methanol or ethanol to remove residual reagents, and dry it in a vacuum oven at 100-150°C.

-

Film Formation (from soluble polyimides): If the chemically imidized polyimide is soluble, it can be redissolved in a suitable solvent (e.g., DMAc, NMP) and cast into a film as described in the thermal imidization method, followed by heating to remove the solvent.

Mandatory Visualizations

Caption: General two-step synthesis pathway for polyimides.

Caption: Experimental workflow for polyimide synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclopentane-1,2,3,4-tetracarboxylic Acid (cptc) in Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing cyclopentane-1,2,3,4-tetracarboxylic acid (cptc) as an organic linker. The flexible and polyfunctional nature of the cptc ligand allows for the construction of diverse MOF architectures with potential applications in drug delivery and other biomedical fields.

Introduction to cptc-based MOFs

This compound is a versatile building block for the synthesis of MOFs due to its four carboxylate groups and the conformational flexibility of the cyclopentane ring. This allows for the formation of a variety of coordination modes with different metal ions, leading to MOFs with unique structural and functional properties. The resulting frameworks can exhibit high porosity and tunable pore sizes, making them attractive candidates for applications such as gas storage, catalysis, and particularly as carriers for therapeutic agents.

Synthesis of cptc-based MOFs

The primary method for the synthesis of cptc-based MOFs is hydrothermal or solvothermal synthesis. This technique involves reacting the cptc linker with a metal salt in a sealed vessel at elevated temperatures. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF structure.

Workflow for Hydrothermal Synthesis of cptc-MOFs

Caption: General workflow for the hydrothermal synthesis of cptc-MOFs.

Experimental Protocols

Protocol 2.1: Synthesis of Cobalt-cptc MOF (Co-cptc)

A hydrothermal approach has been utilized for the synthesis of Cobalt-cptc MOFs.[1]

-

Preparation of Solutions:

-

Prepare a solution of cobalt(II) nitrate hexahydrate in deionized water.

-

Prepare a separate solution of this compound in deionized water.

-

-

Reaction Mixture:

-

Mix the two solutions and stir vigorously.

-

-

Hydrothermal Reaction:

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specified temperature for a designated period.

-

-

Isolation and Purification:

-

After cooling to room temperature, filter the resulting solid product.

-

Wash the product sequentially with deionized water and ethanol to remove unreacted precursors.

-

Dry the final product in a vacuum oven.

-

Protocol 2.2: Synthesis of Manganese-cptc MOF (Mn-cptc)

Manganese-based MOFs using the cptc linker have been synthesized via hydrothermal reactions.[2]

-

Reactants:

-

(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid (H4cptc)

-

Manganese(II) chloride (MnCl2)

-

Auxiliary ligands such as 2,2'-bipyridine or 1,10-phenanthroline can be introduced.

-

-

Procedure:

-

Combine the reactants in a suitable solvent system within a Teflon-lined autoclave.

-

Heat the autoclave to the desired reaction temperature and maintain for a specific duration.

-

Allow the autoclave to cool down slowly to room temperature.

-

Collect the crystalline product by filtration, wash with the reaction solvent, and dry under vacuum.

-

Protocol 2.3: Synthesis of Cadmium-cptc MOF (Cd-cptc)

Cadmium-based MOFs with the cptc linker have also been prepared using hydrothermal methods.[2]

-

Reactants:

-

(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid (H4cptc)

-

Cadmium(II) chloride (CdCl2)

-

-

Procedure:

-

Follow a similar procedure to the Mn-cptc synthesis, combining the reactants in a Teflon-lined autoclave.

-

The specific temperature and time for the hydrothermal reaction should be optimized for crystal growth.

-

Isolate the product by filtration, followed by washing and drying.

-

Characterization of cptc-based MOFs

Thorough characterization is essential to understand the structural and physical properties of the synthesized cptc-MOFs.

| Technique | Information Obtained |

| Powder X-Ray Diffraction (PXRD) | Crystalline structure and phase purity. |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and homogeneity. |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and coordination of the linker to the metal center. |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore volume, and pore size distribution.[3][4] |

Application in Drug Delivery

The porous nature and potential for high surface areas make cptc-based MOFs promising candidates for drug delivery systems.[5] The loading and release of therapeutic agents can be influenced by the pore size, surface chemistry of the MOF, and the properties of the drug molecule.

Drug Loading and Release Workflow

References

- 1. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Cobalt-Based Metal-Organic Frameworks with 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a cobalt-based Metal-Organic Framework (MOF) utilizing the tripodal linker 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC). While a specific protocol for this exact Co-CPTC formulation is not widely available in published literature, the following procedure has been developed based on established solvothermal synthesis methods for cobalt-based MOFs with structurally analogous tricarboxylic acid linkers, such as 1,3,5-benzenetricarboxylate (BTC) and 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTB).[1][2][3] This protocol is intended to serve as a robust starting point for the successful synthesis and characterization of this novel material.

Introduction

Cobalt-based Metal-Organic Frameworks (Co-MOFs) are a class of porous crystalline materials constructed from cobalt ions or clusters coordinated to organic ligands. These materials have garnered significant interest due to their potential applications in gas storage and separation, catalysis, sensing, and drug delivery. The use of rigid, tripodal tricarboxylic acid linkers like CPTC is anticipated to yield MOFs with high porosity, thermal stability, and specific surface area, making them attractive candidates for various applications. This document outlines a comprehensive, step-by-step solvothermal synthesis protocol for Co-CPTC MOFs, along with methods for their activation and characterization.

Experimental Protocol: Solvothermal Synthesis of Co-CPTC MOF

This protocol details the solvothermal synthesis of a cobalt-based MOF using the CPTC linker.

2.1. Materials and Reagents

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

2.2. Equipment

-

20 mL Scintillation vials or Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

Schlenk line or vacuum oven

-

Analytical balance

-

Ultrasonic bath

2.3. Synthesis Procedure

-

Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 0.087 g (0.3 mmol) of Cobalt(II) nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

-

Preparation of Linker Solution: In a separate vial, dissolve 0.043 g (0.1 mmol) of 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC) in 10 mL of DMF. Sonication may be required to fully dissolve the linker.

-

Mixing and Reaction: Combine the precursor and linker solutions in a single vial. Cap the vial tightly.

-

Solvothermal Reaction: Place the sealed vial in an oven and heat at 120°C for 48 hours.

-

Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crystalline product should precipitate at the bottom of the vial.

-

Washing: Carefully decant the supernatant. Wash the solid product by centrifuging and decanting with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL).

-

Solvent Exchange: To remove residual high-boiling point solvent from the pores of the MOF, immerse the product in a volatile solvent like chloroform or methanol for 24-48 hours.

-

Activation: Activate the MOF by heating the sample under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

-

Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.

Characterization of Co-CPTC MOF

The synthesized Co-CPTC MOF should be characterized to determine its structural and physical properties. The following table summarizes expected characterization data based on analogous cobalt-tricarboxylate MOFs.[1][2][3]

| Parameter | Expected Value | Technique |

| BET Surface Area | 800 - 1500 m²/g | Nitrogen Physisorption |

| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Physisorption |

| Crystallite Size | 50 - 200 nm | Powder X-ray Diffraction (PXRD) |

| Thermal Stability | Stable up to 350 °C | Thermogravimetric Analysis (TGA) |

| CO₂ Uptake | 70 - 100 cm³/g (at 273 K and 1 atm) | Gas Adsorption Analysis |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solvothermal synthesis of the Co-CPTC MOF.

Caption: Workflow for the solvothermal synthesis of Co-CPTC MOF.

Signaling Pathway (Hypothetical Application in Drug Delivery)